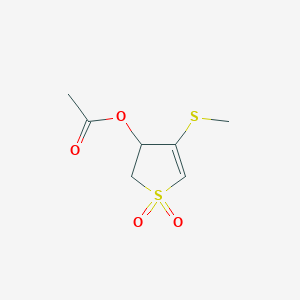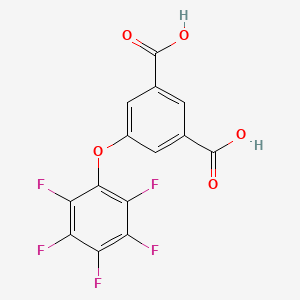
N-(1-cyclopropylethyl)-2-hydroxy-N-(2-methoxyphenyl)benzamide
説明
N-(1-cyclopropylethyl)-2-hydroxy-N-(2-methoxyphenyl)benzamide, also known as CPPEB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPPEB is a selective agonist of the G protein-coupled receptor 55 (GPR55), which is a relatively new member of the cannabinoid receptor family. In
科学的研究の応用
N-(1-cyclopropylethyl)-2-hydroxy-N-(2-methoxyphenyl)benzamide has been found to have potential therapeutic applications in various fields of research such as neuroprotection, pain management, and cancer treatment. Studies have shown that N-(1-cyclopropylethyl)-2-hydroxy-N-(2-methoxyphenyl)benzamide can protect against neuronal damage caused by ischemia-reperfusion injury and reduce neuropathic pain in animal models. Additionally, N-(1-cyclopropylethyl)-2-hydroxy-N-(2-methoxyphenyl)benzamide has been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
作用機序
N-(1-cyclopropylethyl)-2-hydroxy-N-(2-methoxyphenyl)benzamide acts as a selective agonist of GPR55, a receptor that is widely expressed in the central nervous system and peripheral tissues. GPR55 has been found to play a role in various physiological processes such as pain modulation, inflammation, and bone metabolism. Activation of GPR55 by N-(1-cyclopropylethyl)-2-hydroxy-N-(2-methoxyphenyl)benzamide leads to the activation of various signaling pathways, including the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K) pathways, which are involved in cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects:
N-(1-cyclopropylethyl)-2-hydroxy-N-(2-methoxyphenyl)benzamide has been found to have various biochemical and physiological effects, including the modulation of calcium signaling, the regulation of inflammatory responses, and the induction of apoptosis in cancer cells. Studies have shown that N-(1-cyclopropylethyl)-2-hydroxy-N-(2-methoxyphenyl)benzamide can increase intracellular calcium levels in various cell types, leading to the activation of downstream signaling pathways. Additionally, N-(1-cyclopropylethyl)-2-hydroxy-N-(2-methoxyphenyl)benzamide has been found to reduce the production of pro-inflammatory cytokines and chemokines in macrophages and microglial cells, suggesting a potential role in the treatment of inflammatory diseases.
実験室実験の利点と制限
N-(1-cyclopropylethyl)-2-hydroxy-N-(2-methoxyphenyl)benzamide has several advantages as a research tool, including its selectivity for GPR55 and its ability to activate downstream signaling pathways. However, there are also limitations to its use in lab experiments. For example, N-(1-cyclopropylethyl)-2-hydroxy-N-(2-methoxyphenyl)benzamide has low solubility in water, which can make it difficult to administer in vivo. Additionally, the lack of specific antibodies for GPR55 can make it challenging to study the receptor's expression and localization.
将来の方向性
There are several potential future directions for research on N-(1-cyclopropylethyl)-2-hydroxy-N-(2-methoxyphenyl)benzamide. One area of interest is the development of more potent and selective agonists of GPR55, which could be used to further investigate the receptor's physiological functions. Additionally, studies could be conducted to explore the potential therapeutic applications of N-(1-cyclopropylethyl)-2-hydroxy-N-(2-methoxyphenyl)benzamide in various disease models, such as Alzheimer's disease and cancer. Finally, research could be conducted to investigate the role of GPR55 in other physiological processes, such as bone metabolism and reproductive function.
特性
IUPAC Name |
N-(1-cyclopropylethyl)-2-hydroxy-N-(2-methoxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-13(14-11-12-14)20(16-8-4-6-10-18(16)23-2)19(22)15-7-3-5-9-17(15)21/h3-10,13-14,21H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVFINGUXDHOYNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)N(C2=CC=CC=C2OC)C(=O)C3=CC=CC=C3O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl (2S*,4R*)-1-[(6,7-dimethyl-2-oxo-2H-chromen-4-yl)methyl]-4-hydroxypyrrolidine-2-carboxylate](/img/structure/B3823072.png)
![2,2'-[2,3-quinoxalinediylbis(thio)]bis(phenylacetic acid)](/img/structure/B3823087.png)
![[(3-methyl-2-quinoxalinyl)thio]acetic acid](/img/structure/B3823091.png)
![1-({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-L-prolinamide](/img/structure/B3823099.png)
![2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)pentanedioic acid](/img/structure/B3823108.png)
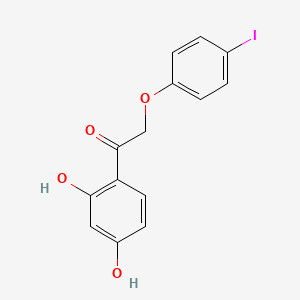
![2-[(benzoyloxy)methyl]-5-(6-methyl-3,5-dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)tetrahydrofuran-3,4-diyl dibenzoate](/img/structure/B3823127.png)
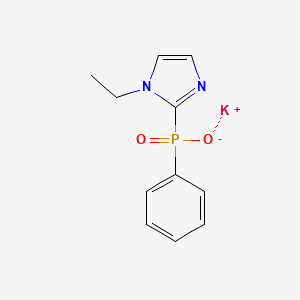
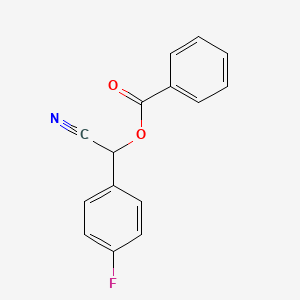
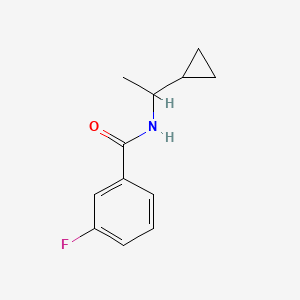
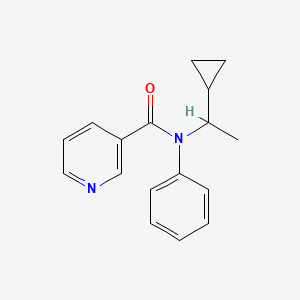
![N,N'-bis[1-(benzylamino)-2,2,2-trichloroethyl]urea](/img/structure/B3823157.png)
